what is the chemical structure of Alpha-Br-TMC
what is the chemical structure of Alpha-Br-TMC
Executive Summary
The synthetic chalcone derivative α-bromo-2',3,4,4'-tetramethoxychalcone (α-Br-TMC) represents a significant breakthrough in the targeted modulation of oncogenic and inflammatory signaling. By strategically tuning the electrophilicity of the chalcone scaffold via an α-bromo substitution, α-Br-TMC functions as a highly specific Michael acceptor. This structural logic enables a dual-action pharmacological profile: it acts as a potent inhibitor of the JAK2/STAT5 signaling axis[1], while simultaneously serving as a robust activator of the Keap1-Nrf2 cytoprotective pathway[2]. This whitepaper deconstructs the chemical structure, mechanistic causality, and self-validating experimental protocols required to evaluate α-Br-TMC in preclinical models.
Chemical Structure and Molecular Logic
The efficacy of α-Br-TMC is not coincidental; it is the direct result of rational chemical design built upon the 1,3-diaryl-2-propen-1-one (chalcone) scaffold[3].
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Methoxy Substitutions (Steric & Electronic Tuning): α-Br-TMC features a 2',4'-dimethoxy substitution on Ring A and a 3,4-dimethoxy substitution on Ring B. These electron-donating methoxy groups influence the spatial conformation of the aromatic rings, optimizing non-covalent interactions (such as hydrogen bonding and π-π stacking) within the hydrophobic binding pockets of target kinases like JAK2.
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The α-Bromo Substitution (The Michael Acceptor): The defining feature of α-Br-TMC is the introduction of a bromine atom at the alpha position of the α,β-unsaturated carbonyl system. Natural chalcones are weak Michael acceptors[3]. The addition of the electron-withdrawing bromine atom significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the enone system. This "tunes" the electrophilicity of the β-carbon, increasing its reactivity toward nucleophilic sulfhydryl (thiol) groups on cysteine residues of target proteins without rendering the molecule so reactive that it causes indiscriminate cytotoxicity[2].
Mechanistic Pathways: Causality and Logic
The tuned electrophilicity of α-Br-TMC allows it to modulate two distinct cellular pathways simultaneously.
A. The Oncogenic Axis: JAK2/STAT5 Inhibition
STAT5 and its upstream kinase JAK2 are essential mediators of cytokine signaling; however, their constitutive activation is a primary driver of malignant transformation in numerous leukemias and solid tumors[1]. α-Br-TMC disrupts this axis at multiple levels:
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Kinase Inhibition: It directly inhibits the phosphorylation of both JAK2 and STAT5[4].
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Post-Translational Modification: α-Br-TMC alters the electrophoretic mobility of STAT5A/B proteins in SDS-PAGE. This shift strongly suggests that the electrophilic β-carbon of α-Br-TMC forms covalent Michael adducts with specific cysteine residues on STAT5, altering its conformation[1][5].
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Transcriptional Repression: By preventing STAT5 dimerization and nuclear translocation, α-Br-TMC blocks the binding of RNA polymerase II to STAT5 target genes. In transformed cancer cells, this leads to the critical downregulation of the oncogene c-Myc and the upregulation of the tumor suppressor gene Cis[4].
B. The Cytoprotective Axis: Keap1-Nrf2-ARE Activation
Concurrently, α-Br-TMC targets the Keap1-Nrf2 pathway, a primary defense mechanism against oxidative stress and inflammation.
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Keap1 Alkylation: α-Br-TMC undergoes Michael addition with the highly reactive nucleophilic cysteine thiols (e.g., Cys151) of the Keap1 repressor protein[3].
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Nrf2 Release: This covalent modification induces a conformational change in Keap1, preventing the ubiquitination and degradation of Nrf2[2].
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ARE Activation: Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and driving the robust expression of cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1)[2]. Furthermore, α-Br-TMC actively inhibits the TNF-induced nuclear translocation of the pro-inflammatory NF-κB p65 subunit[2].
Caption: Dual signaling modulation by α-Br-TMC targeting JAK2/STAT5 and Keap1/Nrf2 pathways.
Quantitative Pharmacological Profiling
To empirically validate the causality between the α-substitution and biological efficacy, structure-activity relationship (SAR) studies compared various α-X-TMCs. The data below demonstrates that while highly electronegative groups like -CF3 yield the lowest C10 values (concentration required to double Nrf2 activity), the -Br substitution provides the highest maximal Nrf2 activation, representing an optimal balance of electrophilicity and cellular stability[2].
Table 1: Comparative Electrophilicity and Nrf2 Activation of α-X-TMCs
| Compound | α-Substituent (X) | Nrf2 Activation (% of XN max) | C10 Value (μM) | HO-1 Induction (Fold Control) |
| α-CF3-TMC | -CF3 | 219% (at 3.13 μM) | 0.495 | ~2.7 |
| α-Br-TMC | -Br | 317% (at 6.25 μM) | 1.39 | ~2.5 |
| α-Cl-TMC | -Cl | 180% (at 6.25 μM) | 2.46 | ~2.3 |
| α-I-TMC | -I | 206% (at 25 μM) | 5.94 | ~1.9 |
| α-H-TMC | -H | 147% (at 25 μM) | 7.23 | ~2.1 |
(Note: Values normalized to the established Nrf2-inducer xanthohumol (XN)[2].)
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the evaluation of α-Br-TMC must employ self-validating experimental designs. The following protocol outlines the gold-standard methodology for assessing JAK2/STAT5 inhibition using the IL-3-dependent murine pro-B cell line Ba/F3[1].
Protocol: Validation of STAT5 Inhibition via Phospho-Flow and Western Blot
Rationale: Ba/F3 cells rely on IL-3 for survival. Exogenous IL-3 stimulation provides a tightly controlled, transient activation of JAK2/STAT5, allowing for precise temporal mapping of α-Br-TMC's inhibitory kinetics[4].
Step 1: Cell Preparation and Treatment
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Culture Ba/F3 cells in RPMI-1640 supplemented with 10% FBS and 10% WEHI-3B conditioned medium (as a source of IL-3).
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Wash cells twice in PBS to remove residual IL-3, and starve in plain RPMI for 4 hours to establish a true baseline of unphosphorylated STAT5.
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Pre-treat the cells with 10–20 μM α-Br-TMC (dissolved in DMSO, final concentration ≤0.02%) for 30 minutes at 37°C.
Step 2: Cytokine Stimulation
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Stimulate the treated cells with 5 ng/mL recombinant murine IL-3 for precisely 5 to 60 minutes.
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Causality Check: This step forces receptor dimerization and attempts to trigger JAK2 auto-phosphorylation, actively challenging the α-Br-TMC blockade[4].
Step 3: Protein Extraction (The Self-Validating Step)
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Halt the reaction instantly by washing cells in ice-cold PBS.
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Lyse cells in RIPA buffer heavily supplemented with protease inhibitors and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF).
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Critical Control: The integration of total STAT5 and total JAK2 quantification alongside pSTAT5 (Tyr694) ensures that any observed signal attenuation is strictly due to kinase inhibition, rather than non-specific protein degradation or compound cytotoxicity[4].
Step 4: Transcriptional Validation via RT-qPCR
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Extract total RNA and perform RT-qPCR targeting Cis and c-Myc. In successfully inhibited cells, c-Myc expression will plummet, validating the downstream functional consequence of the upstream kinase blockade[4].
Caption: Self-validating experimental workflow for assessing α-Br-TMC efficacy in Ba/F3 cells.
Therapeutic Implications
The rational design of α-Br-TMC elevates it beyond traditional single-target kinase inhibitors. By simultaneously suppressing the oncogenic JAK2/STAT5 pathway[1] and activating the cytoprotective Nrf2/HO-1 axis[2], α-Br-TMC is uniquely positioned to address the complex microenvironments of STAT5-associated malignancies and severe inflammatory conditions. Future in vivo pharmacokinetic profiling will be critical to translating this optimized Michael acceptor into a viable clinical therapeutic[5].
References
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The synthetic α-bromo-2',3,4,4'-tetramethoxychalcone (α-Br-TMC) inhibits the JAK/STAT signaling pathway PubMed (NIH)[Link]
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The Synthetic α-Bromo-2′,3,4,4′-Tetramethoxychalcone (α-Br-TMC) Inhibits the JAK/STAT Signaling Pathway PLOS One[Link]
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Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway Frontiers in Pharmacology[Link]
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Enhancing the anti-inflammatory activity of chalcones by tuning the Michael acceptor site Royal Society of Chemistry (RSC)[Link]
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The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones MDPI (Molecules)[Link]
Sources
- 1. The synthetic α-bromo-2',3,4,4'-tetramethoxychalcone (α-Br-TMC) inhibits the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the anti-inflammatory activity of chalcones by tuning the Michael acceptor site - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02301C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. The Synthetic α-Bromo-2′,3,4,4′-Tetramethoxychalcone (α-Br-TMC) Inhibits the JAK/STAT Signaling Pathway | PLOS One [journals.plos.org]
- 5. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
